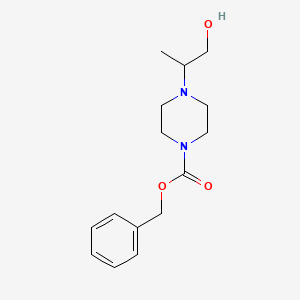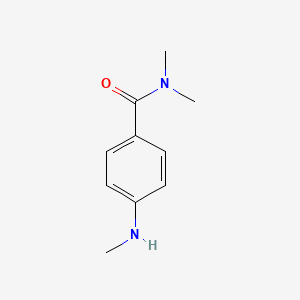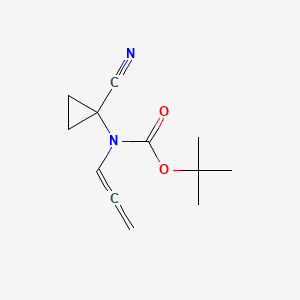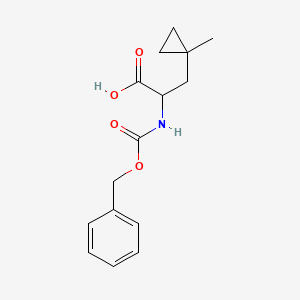
3-(Azetidin-3-yloxy)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-yloxy)-1,2-oxazole is a heterocyclic compound that features both an azetidine ring and an oxazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction to obtain the azetidine precursor, followed by aza-Michael addition with NH-heterocycles . This method is efficient and yields functionalized 3-substituted azetidines.
Industrial Production Methods
Industrial production methods for such compounds often focus on optimizing yield and reducing costs. A green and cost-effective synthesis method involves using commercially available starting materials and industry-oriented reactions, such as green oxidation reactions in microchannel reactors . This approach minimizes the use of expensive materials and pollutional reagents, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yloxy)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, lithium aluminium hydride for reduction, and various boronic acids for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura cross-coupling reaction can yield diversified heterocyclic amino acid derivatives .
Scientific Research Applications
3-(azetidin-3-yloxy)-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yloxy)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing it to interact with enzymes and receptors in biological systems . The oxazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
3-(azetidin-3-yloxy)-1,2-oxazole is unique due to the combination of the azetidine and oxazole rings in a single molecule. This dual-ring structure provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)-1,2-oxazole |
InChI |
InChI=1S/C6H8N2O2/c1-2-9-8-6(1)10-5-3-7-4-5/h1-2,5,7H,3-4H2 |
InChI Key |
CQXCCGUMIZPRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


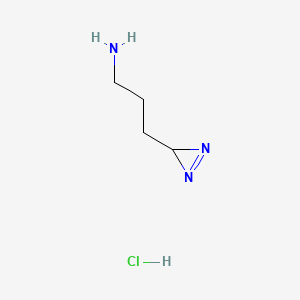
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
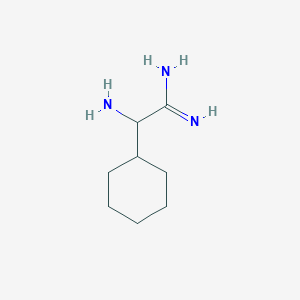
![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
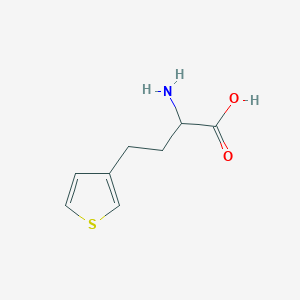

![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
